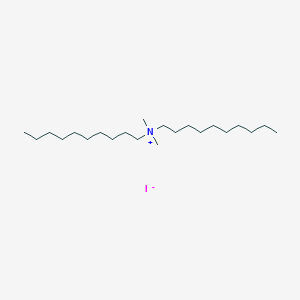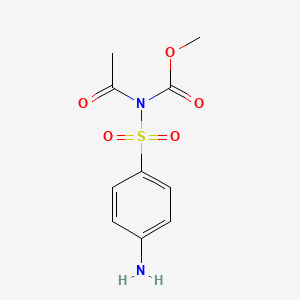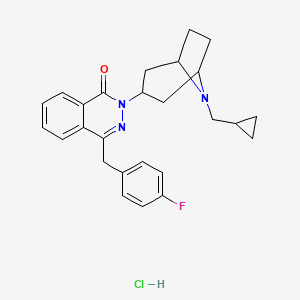
Thiomorpholine, 4-(4-((2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-, 1,1-dioxide, cis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiomorpholine, 4-(4-((2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-, 1,1-dioxide, cis- is a complex organic compound It features a thiomorpholine ring, a dichlorophenyl group, a triazole ring, and a dioxolane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 2,4-dichlorophenyl derivatives, triazole precursors, and dioxolane intermediates. The synthesis could involve:
Formation of the dioxolane ring: This might be achieved through a condensation reaction between a diol and an aldehyde or ketone.
Attachment of the triazole ring: This could involve a click chemistry reaction, such as the Huisgen cycloaddition.
Formation of the thiomorpholine ring: This might be synthesized through a cyclization reaction involving sulfur-containing reagents.
Final assembly: The various fragments are then coupled together under specific conditions, possibly involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反应分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.
Reduction: Reduction reactions could target the triazole ring or the dioxolane moiety.
Substitution: The aromatic rings might undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.
Biology
In biological research, the compound might be studied for its potential as a bioactive molecule. Its various functional groups could interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. The presence of the triazole ring suggests it might have antifungal or antimicrobial properties, similar to other triazole-containing drugs.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings. Its unique structure might impart desirable properties, such as increased stability or reactivity.
作用机制
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The triazole ring could inhibit fungal enzymes, while the dichlorophenyl group might interact with bacterial cell membranes.
相似化合物的比较
Similar Compounds
Fluconazole: Another triazole-containing compound with antifungal properties.
Chlorothalonil: A dichlorophenyl-containing compound used as a pesticide.
Morpholine derivatives: Compounds with similar ring structures used in various chemical applications.
Uniqueness
This compound’s uniqueness lies in its combination of functional groups, which might confer a unique set of properties. For example, the presence of both a triazole ring and a dichlorophenyl group could make it particularly effective as an antimicrobial agent.
属性
CAS 编号 |
103661-11-6 |
|---|---|
分子式 |
C23H24Cl2N4O5S |
分子量 |
539.4 g/mol |
IUPAC 名称 |
4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C23H24Cl2N4O5S/c24-17-1-6-21(22(25)11-17)23(14-29-16-26-15-27-29)33-13-20(34-23)12-32-19-4-2-18(3-5-19)28-7-9-35(30,31)10-8-28/h1-6,11,15-16,20H,7-10,12-14H2/t20-,23-/m1/s1 |
InChI 键 |
NXNZKDHSGPOMKE-NFBKMPQASA-N |
手性 SMILES |
C1CS(=O)(=O)CCN1C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl |
规范 SMILES |
C1CS(=O)(=O)CCN1C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]ethyl]trimethylammonium chloride](/img/structure/B12717338.png)

![1-[6-chloro-2-(1-imidazol-1-ylethenyl)-3-methylphenoxy]-3-(propan-2-ylamino)propan-2-ol;oxalic acid](/img/structure/B12717373.png)





![(Z)-but-2-enedioic acid;3-[4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazin-1-yl]propan-1-ol](/img/structure/B12717412.png)



